molecular formula C10H7N3O3S2 B11078783 2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

Cat. No.: B11078783
M. Wt: 281.3 g/mol
InChI Key: JEXADIMZJDHSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid typically involves the formation of the thiadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with an appropriate benzoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the thiadiazole ring.

Scientific Research Applications

2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl) dodecanethioate
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
  • 2-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(2,5-dimethoxyphenyl)ethanone

Uniqueness

2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is unique due to its specific combination of a thiadiazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. For example, the presence of the benzoic acid group can enhance the compound’s solubility and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C10H7N3O3S2

Molecular Weight

281.3 g/mol

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C10H7N3O3S2/c14-7(11-9-12-13-10(17)18-9)5-3-1-2-4-6(5)8(15)16/h1-4H,(H,13,17)(H,15,16)(H,11,12,14)

InChI Key

JEXADIMZJDHSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.